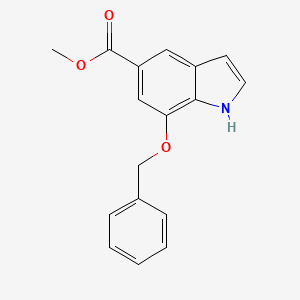

methyl 7-(benzyloxy)-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-phenylmethoxy-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)14-9-13-7-8-18-16(13)15(10-14)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBLEJYPNQHEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CN2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(benzyloxy)-1H-indole-5-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7-position of the indole ring through a nucleophilic substitution reaction. This step often involves the use of benzyl alcohol and a suitable base.

Carboxylation: The carboxylate ester group is introduced at the 5-position through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent in the presence of a catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(benzyloxy)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-(benzyloxy)-1H-indole-5-carboxylate has been investigated for its role in the development of various therapeutic agents, particularly as a precursor for synthesizing indole derivatives that exhibit biological activity.

- Anticancer Activity : Research indicates that derivatives of indole compounds can act as histone deacetylase (HDAC) inhibitors, which are promising in cancer treatment. For example, modifications of similar indole structures have shown efficacy against colorectal cancer cells .

- Protein Kinase Inhibitors : This compound serves as a substrate for synthesizing inhibitors targeting protein kinases, which are crucial in regulating cellular functions and are implicated in various diseases, including cancer .

Organic Synthesis

The compound is utilized as a key intermediate in several organic synthesis pathways, including:

- Friedel-Crafts Reactions : this compound can participate in metal-free Friedel-Crafts alkylation reactions, allowing for the functionalization of aromatic compounds without the need for transition metals .

- Cross-Dehydrogenative Coupling : It has been employed in cross-dehydrogenative coupling reactions, which are valuable for constructing complex molecular architectures from simpler precursors .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Data Table: Applications Overview

Case Study 1: Anticancer Drug Development

A study published in PloS One demonstrated that modifications to indole structures, including those derived from this compound, exhibited significant anticancer properties through the inhibition of HDAC enzymes. The findings suggest a promising pathway for developing new anticancer therapies based on this compound's derivatives.

Case Study 2: Protein Kinase Inhibition

Research highlighted in Chemistry & Biodiversity explored the synthesis of new indigoid inhibitors using methyl indole derivatives. The study found that these compounds effectively inhibited protein kinases associated with various diseases, showcasing the potential of this compound as a foundational structure for drug design.

Mechanism of Action

The mechanism of action of methyl 7-(benzyloxy)-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group and carboxylate ester contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP):

Key Research Findings

Regioselectivity in Synthesis: Cyclization of azidocinnamate esters (e.g., compound 11 in ) produces regioisomers (C5 vs. C7 substitution) depending on substituent electronic effects. For example, methyl 5-benzyloxy-1H-indole-2-carboxylate (14) and its C7 analogue are formed in near-equal yields .

Metabolic Stability: Benzyloxy groups improve resistance to oxidative metabolism compared to methoxy or hydroxy groups, as seen in the stability of this compound .

Therapeutic Potential: Indole derivatives with bulky substituents (e.g., benzyloxy, quinazolinyl) show promise in CNS disorders, while halogenated variants are valuable in oncology .

Biological Activity

Methyl 7-(benzyloxy)-1H-indole-5-carboxylate is a compound belonging to the indole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Indole Compounds

Indoles are heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Many indole derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of functional groups, such as the benzyloxy and carboxylate moieties in this compound, enhances its pharmacological potential.

Anticancer Properties

This compound has been investigated for its anticancer effects. Research indicates that compounds within the indole class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Case Study : A study demonstrated that related indole compounds exhibited significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating effective concentrations for inducing cell death .

The biological activity of this compound may involve:

- Enzyme Inhibition : Indoles can interact with specific enzymes, modulating their activity. For example, they may inhibit tubulin polymerization, disrupting microtubule dynamics critical for cell division .

- Receptor Modulation : The compound may also target various receptors involved in signaling pathways that regulate cell growth and survival.

Data Table: Biological Activity Summary

Synthesis and Evaluation

The synthesis of this compound involves several steps that include the formation of the indole core followed by functionalization with benzyloxy and carboxylate groups. The compound's unique structure contributes to its diverse biological activities.

Comparative Studies

Comparative studies with structurally similar compounds reveal that this compound exhibits distinct pharmacological profiles due to its specific substitution patterns. For instance:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-(benzyloxy)-1H-indole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling benzyloxy-protected indole intermediates with methyl carboxylate groups via acid-catalyzed esterification or nucleophilic substitution. For example, refluxing 3-formyl-indole derivatives with acetic acid and sodium acetate can yield target compounds . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reagents (e.g., 1.1 equiv of aldehyde derivatives). Purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical to isolate high-purity products .

Q. How can researchers experimentally determine the physicochemical properties (e.g., solubility, melting point) of this compound when literature data are unavailable?

- Methodological Answer : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points and thermal stability. Solubility can be assessed via gradient solvent testing (e.g., water, ethanol, DMSO) under controlled temperatures. For example, indole derivatives with methoxy groups often exhibit limited water solubility but moderate solubility in polar aprotic solvents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear NIOSH/CEN-certified respiratory protection (e.g., P95 filters for particulates) and chemical-resistant gloves. Avoid drainage contamination due to potential environmental persistence. Acute toxicity data are sparse, so assume precautionary measures: use fume hoods for synthesis and store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to confirm indole ring proton correlations. Compare experimental IR carbonyl stretches (e.g., ~1700 cm⁻¹ for esters) with computational simulations (DFT/B3LYP). Discrepancies may arise from tautomerism or solvent effects, requiring controlled experiments (e.g., deuterated solvents) .

Q. What experimental strategies can assess the environmental fate of this compound in aquatic systems?

- Methodological Answer : Conduct biodegradation assays using OECD 301 protocols (e.g., closed bottle tests with activated sludge). Monitor hydrolysis rates at varying pH (4–9) and UV stability via HPLC-UV. Computational models (e.g., EPI Suite) can predict bioaccumulation potential (logP >3 suggests moderate persistence) .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Methodological Answer : Synthesize analogs with modified benzyloxy or carboxylate groups (e.g., ethyl esters, halogen substitutions). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Molecular docking (AutoDock Vina) can predict binding affinities to active sites, correlating with experimental IC₅₀ values .

Q. What methodologies are effective for analyzing degradation products of this compound under oxidative stress?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify degradation byproducts. Expose the compound to H₂O₂/UV systems and monitor fragmentation patterns. Compare with stable isotope-labeled analogs to confirm pathways (e.g., demethylation or indole ring oxidation) .

Methodological Notes

- Synthetic Optimization : Reflux times exceeding 5 hours may increase side products (e.g., decarboxylation).

- Data Gaps : Prioritize experimental determination of missing properties (e.g., vapor pressure) using EPA-approved methods .

- Safety Compliance : Align handling protocols with OSHA guidelines and GHS hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.